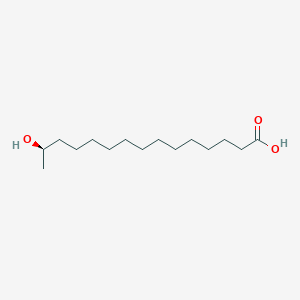
(14R)-14-hydroxypentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(14R)-14-hydroxypentadecanoic acid is an (omega-1)-hydroxy fatty acid that is pentadecanoic acid in which the 14-pro-R hydrogen is replaced by a hydroxy group. It is an (omega-1)-hydroxy fatty acid and a long-chain fatty acid. It derives from a pentadecanoic acid.
Applications De Recherche Scientifique
1. Production in Biocatalysis
(14R)-14-hydroxypentadecanoic acid can be produced through biocatalysis. For instance, a study by Schneider et al. (1998) described a multi-step product recovery process for hydroxypentadecanoic acids, including (14R)-14-hydroxypentadecanoic acid, using biotransformation of pentadecanoic acid by E. coli cells expressing cytochrome P450 BM-3 monooxygenase. This process emphasizes the stereoselective nature of cytochrome P450 BM-3 monooxygenase in oxidizing pentadecanoic acid to optically pure (14R)-14-hydroxypentadecanoic acid (Schneider, Wubbolts, Sanglard, & Witholt, 1998).
2. Intracellular Signaling
Derguini et al. (1994) reported the intracellular signaling activity of synthetic forms of 14-hydroxy-4,14-retro-retinol, including (14R)-14-hydroxypentadecanoic acid. This compound, being a metabolite of retinol, was found to promote the growth of B lymphocytes in culture and activate T lymphocytes by antigen receptor-mediated signals. The study highlighted that all enantiomers of 14-hydroxy-4,14-retro-retinol, including the (14R) enantiomer, exhibited similar activity in these biological processes (Derguini, Nakanishi, Hämmerling, & Buck, 1994).
Propriétés
Nom du produit |
(14R)-14-hydroxypentadecanoic acid |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
(14R)-14-hydroxypentadecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-14(16)12-10-8-6-4-2-3-5-7-9-11-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m1/s1 |
Clé InChI |
ZKOKHYPUQUATDA-CQSZACIVSA-N |
SMILES isomérique |
C[C@H](CCCCCCCCCCCCC(=O)O)O |
SMILES |
CC(CCCCCCCCCCCCC(=O)O)O |
SMILES canonique |
CC(CCCCCCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



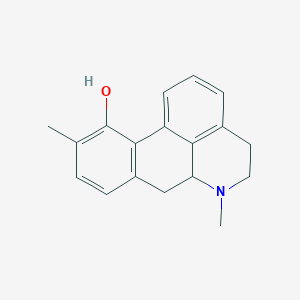
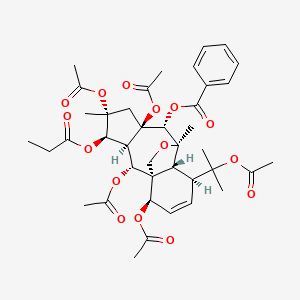
![(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1253305.png)


![(E,2S,4R,8S)-8-[(2S,7S,8R,9S)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2R,5R,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1253309.png)
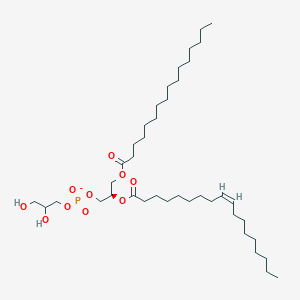
![(2R,10R,14R,15S,16S,17Z)-15-hydroxy-2-[(1E,3S,6S,7E)-6-hydroxy-3,7-dimethyldeca-1,7,9-trienyl]-5,10,14,16,18-pentamethyl-1-oxa-9-azacyclononadec-17-ene-6,8,13,19-tetrone](/img/structure/B1253315.png)
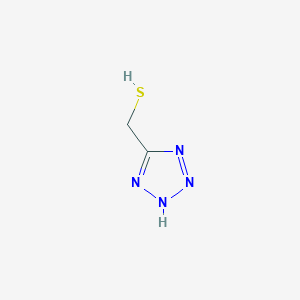
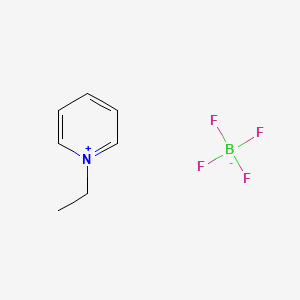
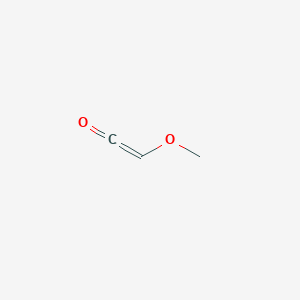


![Naphtho[1,2-b][1,4]thiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S,3S)-](/img/structure/B1253325.png)